Demethyl Benzydamine-d3 Hydrochloride

Vue d'ensemble

Description

Demethyl Benzydamine-d3 Hydrochloride is a deuterium-labeled analogue of Demethyl Benzydamine Hydrochloride. It is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C18H18D3N3O.HCl and a molecular weight of 334.86 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Demethyl Benzydamine-d3 Hydrochloride involves the incorporation of deuterium into the Demethyl Benzydamine molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: The introduction of deuterium atoms into the molecule is achieved through a deuterium exchange reaction. This involves treating the precursor compound with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.

Hydrochloride Formation: The final step involves converting the deuterium-labeled compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Analyse Des Réactions Chimiques

Types of Reactions

Demethyl Benzydamine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterium-labeled benzydamine derivatives, while substitution reactions can produce various deuterium-labeled analogues .

Applications De Recherche Scientifique

Demethyl Benzydamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

Proteomics: Employed in mass spectrometry for protein quantification and identification.

Environmental Studies: Used as a standard for detecting environmental pollutants.

Mécanisme D'action

The mechanism of action of Demethyl Benzydamine-d3 Hydrochloride is similar to that of its non-deuterated counterpart. It acts as a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. The compound targets cyclooxygenase enzymes, inhibiting the production of prostaglandins, which are mediators of inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzydamine Hydrochloride: The non-deuterated form of the compound.

Deuterated Benzydamine: Another deuterium-labeled analogue with different labeling positions.

Indazole Derivatives: Compounds with similar indazole structures but different functional groups.

Uniqueness

Demethyl Benzydamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

Activité Biologique

Demethyl Benzydamine-d3 Hydrochloride is a deuterated derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is primarily noted for its potential in treating pain and inflammation associated with various conditions, including oral and throat disorders. The following sections provide an overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_19H_22D_3ClN_2O

- Molecular Weight : 325.84 g/mol

- CAS Number : 1178854-16-1

The deuterated form allows for advanced pharmacokinetic studies using mass spectrometry, providing insights into its metabolism and bioavailability.

Demethyl Benzydamine functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation and pain. By reducing prostaglandin production, this compound effectively alleviates pain and inflammation.

Additionally, it exhibits local anesthetic properties by stabilizing neuronal membranes and inhibiting the transmission of pain signals. Its mechanism can be summarized as follows:

- Inhibition of COX Enzymes : Reduces the production of inflammatory mediators.

- Local Anesthetic Effect : Stabilizes neuronal membranes to block pain signal transmission.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High (exact value varies) |

| Peak Plasma Concentration (Cmax) | 1-2 hours post-administration |

| Half-life | Approximately 2-4 hours |

| Volume of Distribution (Vd) | 0.1-0.2 L/kg |

| Protein Binding | >99% bound to serum proteins |

In Vitro Studies

Research has demonstrated that Demethyl Benzydamine-d3 exhibits significant anti-inflammatory activity in vitro. For instance, it has been shown to reduce interleukin-6 (IL-6) levels in cultured human fibroblasts exposed to inflammatory stimuli.

In Vivo Studies

In animal models, Demethyl Benzydamine-d3 has demonstrated efficacy in reducing edema and hyperalgesia in response to inflammatory agents:

- Model : Carrageenan-induced paw edema in rats

- Dosage : Administered at 10 mg/kg

- Results : Significant reduction in paw swelling compared to control groups.

Case Studies

- Oral Surgery Patients : A clinical trial involving patients undergoing dental surgery showed that those treated with Demethyl Benzydamine-d3 experienced lower post-operative pain levels compared to those receiving placebo.

- Throat Inflammation : Patients with acute pharyngitis treated with lozenges containing Demethyl Benzydamine-d3 reported improved symptoms within 24 hours of treatment initiation.

Propriétés

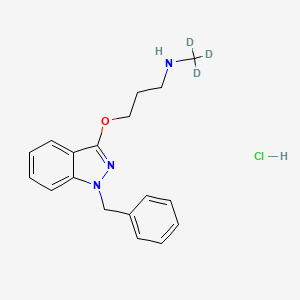

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747415 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-08-2 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.